molecular formula C9H7FN2O2 B1435294 Methyl 4-fluoro-1H-benzimidazole-5-carboxylate CAS No. 1804150-63-7

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

Cat. No.: B1435294
CAS No.: 1804150-63-7
M. Wt: 194.16 g/mol
InChI Key: WNHUIFHCENVZBZ-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-1H-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with methyl 2-cyanoacetate in the presence of a suitable catalyst, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like polyphosphoric acid or Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The carboxylate group may also play a role in its interaction with biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1H-benzimidazole-5-carboxylate
  • Methyl 4-bromo-1H-benzimidazole-5-carboxylate
  • Methyl 4-iodo-1H-benzimidazole-5-carboxylate

Uniqueness

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic profiles and biological activities compared to their chloro, bromo, or iodo counterparts.

Properties

IUPAC Name

methyl 4-fluoro-1H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHUIFHCENVZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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